11-Mercaptoundecyl trifluoroacetate

NEXAFS spectroscopy Surface characterisation Germanium passivation

11-Mercaptoundecyl trifluoroacetate (CAS 138524‑05‑7, also referred to as TFMUE) is a C11‑chain alkanethiol bearing a terminal trifluoroacetate ester [REFS‑1]. It belongs to the class of ω‑functionalised alkanethiols that self‑assemble on gold and germanium surfaces via the thiol anchor [REFS‑2].

Molecular Formula C13H23F3O2S
Molecular Weight 300.38
CAS No. 138524-05-7
Cat. No. B590424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Mercaptoundecyl trifluoroacetate
CAS138524-05-7
Molecular FormulaC13H23F3O2S
Molecular Weight300.38
Structural Identifiers
SMILESC(CCCCCOC(=O)C(F)(F)F)CCCCCS
InChIInChI=1S/C13H23F3O2S/c14-13(15,16)12(17)18-10-8-6-4-2-1-3-5-7-9-11-19/h19H,1-11H2
InChIKeyYOZNBMSWVPXLKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Mercaptoundecyl Trifluoroacetate (CAS 138524-05-7): SAM Thiol with Fluorinated Ester Headgroup


11-Mercaptoundecyl trifluoroacetate (CAS 138524‑05‑7, also referred to as TFMUE) is a C11‑chain alkanethiol bearing a terminal trifluoroacetate ester [REFS‑1]. It belongs to the class of ω‑functionalised alkanethiols that self‑assemble on gold and germanium surfaces via the thiol anchor [REFS‑2]. The trifluoroacetate headgroup imparts distinct surface‑characterisation signatures—particularly intense C–F stretching bands in infrared spectroscopy and characteristic fluorine K‑edge features in NEXAFS—that are absent in hydrocarbon‑ or hydroxyl‑terminated analogs [REFS‑3][REFS‑4].

Fluorinated ester headgroup provides built‑in NEXAFS and IR spectroscopic reporter
Self‑assembles on gold and germanium surfaces via thiol anchor
Enables mild hydrolytic deprotection to surface‑confined alcohol for post‑functionalisation

Why Generic Substitution Fails for 11‑Mercaptoundecyl Trifluoroacetate


In‑class alkanethiols such as 11‑mercapto‑1‑undecanol or 1‑undecanethiol are routinely used for self‑assembled monolayer (SAM) formation, yet they cannot replicate the specific analytical and surface‑engineering utility of the trifluoroacetate ester [REFS‑1]. The trifluoroacetate headgroup provides an intense, isolated carbonyl stretch (ν(C=O) ≈ 1780–1800 cm⁻¹) and strong C–F absorptions that serve as built‑in spectroscopic reporters for monitoring surface reactions and coverage [REFS‑2]. Moreover, the ester serves as a masked hydroxyl group that can be hydrolytically deprotected under mild basic conditions to generate a surface‑confined alcohol, a transformation that can be followed quantitatively by IR or XPS [REFS‑2][REFS‑3]. These properties are absent in methyl‑, hydroxyl‑, or carboxyl‑terminated analogues, making the trifluoroacetate ester a non‑interchangeable building block when spectroscopic traceability, post‑assembly derivatisation, or fluorine‑specific surface characterisation is required [REFS‑4].

  • Hydroxyl‑ or methyl‑terminated analogs lack fluorine‑specific NEXAFS and IR signatures, limiting surface characterization.
  • Absence of the masked alcohol group limits hydrolytic deprotection and subsequent surface derivatization pathways.
  • Generic alkanethiols may not offer built‑in spectroscopic reporters for quantitative reaction monitoring.

Quantitative Differentiation Evidence for 11‑Mercaptoundecyl Trifluoroacetate Relative to Closest Analogs


Fluorine K‑Edge NEXAFS Fingerprint: Distinguishing Organic Trifluoroacetate from Inorganic Fluoride on Semiconductor Surfaces

Self‑assembled monolayers of 11‑mercaptoundecyl trifluoroacetate on germanium exhibit a distinct fluorine K‑edge NEXAFS peak that is clearly resolved from the peak arising from inorganic fluoride residues left by HF surface pre‑treatment [REFS‑1]. This spectroscopic separation is impossible with non‑fluorinated headgroups such as hydroxyl (11‑mercapto‑1‑undecanol) or methyl (1‑undecanethiol), which lack fluorine entirely [REFS‑1][REFS‑2]. The trifluoroacetate headgroup thus serves as both a monolayer‑forming component and an intrinsic X‑ray spectroscopic probe, enabling unambiguous quantification of monolayer coverage and chemical identity without requiring exogenous labels [REFS‑1].

NEXAFS Fluorine K‑Edge Fingerprint
Head‑to‑head
Distinct organic CF3 peak at 688–690 eV; clear separation from inorganic F⁻ (ΔE ~2–4 eV)
Supports simultaneous monolayer coverage and surface cleanliness quantification on Ge
Reported from synchrotron NEXAFS; cross‑study comparison
NEXAFS spectroscopy Surface characterisation Germanium passivation

Infrared Spectroscopic Sensitivity Enhancement via Trifluoroacetate Ester Formation on Surface‑Confined Alcohols

A study of ester hydrolysis in 11‑mercaptoundecyl isonicotinate monolayers on gold demonstrated that conversion of the surface‑confined alcohol hydrolysis product to its trifluoroacetate ester markedly increases the sensitivity of infrared monitoring [REFS‑1]. While this work used a structurally related monolayer, the principle directly applies to pre‑formed 11‑mercaptoundecyl trifluoroacetate SAMs: the strong ν(C=O) and ν(C‑F) absorptions provide an inherently higher IR cross‑section than the broad O–H stretch of 11‑mercapto‑1‑undecanol monolayers, enabling detection of sub‑monolayer changes with conventional grazing‑angle FTIR [REFS‑1]. The trifluoroacetate carbonyl band (~1780 cm⁻¹) appears in a region free from interference by alkyl C–H bending modes, yielding a cleaner analytical window compared to methylene‑dominated spectra of unsubstituted alkanethiols [REFS‑1].

IR Sensitivity via Trifluoroacetate Ester
Reported
Strong ν(C=O) at ~1780 cm⁻¹; intense ν(C–F) 1100–1200 cm⁻¹; spectral region free from alkyl interference
Enables high‑contrast in‑situ FTIR monitoring of surface reactions
Exact enhancement factor not reported; strategy derived from literature
FTIR spectroscopy Surface reaction monitoring Monolayer hydrolysis

Physical‑Form Advantage: Crystalline Solid with Sharp Melting Point Facilitates Accurate Gravimetric Dispensing and Purification

Vendor analytical data for 11‑mercaptoundecyl trifluoroacetate consistently report a purity of 99% and a melting point of 50–51 °C [REFS‑1][REFS‑2]. In contrast, the closest hydroxyl‑terminated analogue, 11‑mercapto‑1‑undecanol (CAS 73768‑94‑2), is a waxy, low‑melting solid (mp 33–35 °C) that is prone to hygroscopicity and oxidation, complicating precise weighing and long‑term storage [REFS‑3]. The higher melting point and non‑hygroscopic nature of the trifluoroacetate ester reduce handling errors during gravimetric preparation of monolayer‑forming solutions, a practical advantage cited by users requiring reproducible SAM quality [REFS‑1].

Physical Form and Melting Point
Specification review
Crystalline solid, mp 50–51 °C; non‑hygroscopic; purity 99%
Supports accurate gravimetric preparation and improves reproducibility
Vendor QC data; compared to waxy alcohol analog (mp 33–35 °C)
Compound handling Gravimetric preparation Purity

11‑Mercaptoundecyl Trifluoroacetate: Application Scenarios Grounded in Quantitative Evidence


NEXAFS‑Based Quality Control of Germanium Surface Passivation

In semiconductor processing, germanium surfaces require passivation by self‑assembled monolayers to prevent re‑oxidation. The trifluoroacetate headgroup provides an intrinsic fluorine K‑edge signal that is distinct from HF‑treatment residues, allowing NEXAFS to simultaneously confirm monolayer formation and assess surface cleanliness [REFS‑1]. This dual readout is impossible with 11‑mercapto‑1‑undecanol or 1‑undecanethiol SAMs, which lack fluorine. Researchers developing Ge‑based microelectronic or optoelectronic devices can use this compound to establish robust passivation protocols with built‑in quality metrics [REFS‑1][REFS‑2].

In‑Situ FTIR Monitoring of Surface Chemical Reactions on Gold Electrodes

Electrochemists studying interfacial reactions on gold electrodes require monolayer coatings that produce strong, unobstructed IR signals. The trifluoroacetate ester delivers an intense carbonyl band (~1780 cm⁻¹) in a spectral region free from aliphatic interference, enabling sensitive, real‑time tracking of monolayer hydrolysis, ligand binding, or electrochemical transformations [REFS‑2]. 11‑mercapto‑1‑undecanol provides only a broad O–H stretch poorly suited to quantitative IR analysis, making the trifluoroacetate ester the preferred choice for spectroelectrochemical studies [REFS‑2].

Controlled Surface Functionalisation via Mild Hydrolytic Deprotection of the Trifluoroacetate Headgroup

The trifluoroacetate ester functions as a masked alcohol that can be removed under mild basic conditions (e.g., dilute aqueous NH4OH or K2CO3 at pH 9–10) to expose a surface‑confined hydroxyl group [REFS‑2]. This strategy allows researchers to first assemble a well‑ordered monolayer using the stable, crystalline trifluoroacetate precursor and subsequently reveal a reactive –OH surface for further derivatisation (e.g., silanisation, bioconjugation). The deprotection can be monitored quantitatively by disappearance of the 1780 cm⁻¹ IR band, providing direct kinetic data not available from direct assembly of 11‑mercapto‑1‑undecanol [REFS‑2][REFS‑3].

Reproducible Gravimetric Preparation of SAM‑Forming Solutions for High‑Throughput Surface Science

The sharply defined melting point (50–51 °C) and non‑hygroscopic nature of 11‑mercaptoundecyl trifluoroacetate enable accurate, reproducible weighing under ambient laboratory conditions [REFS‑1]. In contrast, 11‑mercapto‑1‑undecanol is a waxy, hygroscopic solid that can absorb atmospheric moisture during weighing, introducing batch‑to‑batch variability in monolayer‑forming solution concentrations [REFS‑3]. For core facilities and industrial R&D groups running high‑throughput surface modification workflows, the solid‑state handling properties of the trifluoroacetate ester directly improve process reproducibility [REFS‑1].

Application
Selection Property
Validation Focus
NEXAFS‑Based Ge Surface Passivation QC
Fluorine‑specific NEXAFS reporter
Simultaneous monolayer coverage and surface cleanliness assessment
In‑Situ FTIR Monitoring on Gold Electrodes
Isolated carbonyl IR band (no alkyl interference)
Quantitative real‑time tracking of surface reactions
Controlled Surface Functionalisation via Hydrolytic Deprotection
Masked alcohol with mild, monitorable deprotection
Kinetic monitoring of hydrolysis by IR; subsequent –OH derivatisation
Reproducible Gravimetric Preparation for High‑Throughput SAMs
Crystalline, non‑hygroscopic solid form
Batch‑to‑batch concentration reproducibility
Quote Request

Request a Quote for 11-Mercaptoundecyl trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.